molecular formula C10H15IN2O B2724832 1-cyclopentyl-4-iodo-3-(methoxymethyl)-1H-pyrazole CAS No. 1856055-24-7

1-cyclopentyl-4-iodo-3-(methoxymethyl)-1H-pyrazole

Cat. No.: B2724832
CAS No.: 1856055-24-7
M. Wt: 306.147
InChI Key: WXFOIMDWSHGRHJ-UHFFFAOYSA-N
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Description

1-Cyclopentyl-4-iodo-3-(methoxymethyl)-1H-pyrazole is a chemical compound with a unique structure that includes a cyclopentyl ring, an iodine atom, and a methoxymethyl group attached to a pyrazole ring

Preparation Methods

The synthesis of 1-cyclopentyl-4-iodo-3-(methoxymethyl)-1H-pyrazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of the cyclopentyl group: This step involves the alkylation of the pyrazole ring with a cyclopentyl halide, such as cyclopentyl bromide, in the presence of a strong base like sodium hydride.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-Cyclopentyl-4-iodo-3-(methoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.

    Biology: The compound may have potential as a probe or ligand in biological studies, particularly in the investigation of enzyme activity or receptor binding.

    Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: The compound may find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-4-iodo-3-(methoxymethyl)-1H-pyrazole would depend on its specific application. In general, the compound may interact with molecular targets, such as enzymes or receptors, through binding interactions that involve its functional groups. The pathways involved in its mechanism of action would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

1-Cyclopentyl-4-iodo-3-(methoxymethyl)-1H-pyrazole can be compared with other similar compounds, such as:

    1-Cyclopentyl-4-iodo-3-methylpyrazolidine: This compound has a similar structure but lacks the methoxymethyl group, which may affect its reactivity and applications.

    1-Cyclopentyl-4-iodo-3-nitropyrazole: This compound contains a nitro group instead of a methoxymethyl group, which may confer different chemical and biological properties.

Properties

IUPAC Name

1-cyclopentyl-4-iodo-3-(methoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15IN2O/c1-14-7-10-9(11)6-13(12-10)8-4-2-3-5-8/h6,8H,2-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXFOIMDWSHGRHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN(C=C1I)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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